molecular formula C21H13Cl2N3O2S B2503241 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine CAS No. 339107-70-9

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine

Cat. No. B2503241
CAS RN: 339107-70-9
M. Wt: 442.31
InChI Key: DWPWJAHCNXMFAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives is a common theme in the provided papers. For instance, novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate using an oxidative addition reaction, which could be relevant to the synthesis of the compound . Additionally, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved preparation and evaluation of their binding affinity, which may provide insights into the synthesis and potential biological activity of similar compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. The spectroscopic investigation of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, provided insights into its equilibrium geometry, vibrational wave numbers, and molecular docking, which could be analogous to the structural analysis of "4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine" .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various nucleophiles and electrophiles is discussed in the papers. For example, the nucleophilic substitution of 5-(methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with potassium cyanide and its reaction with ethyl cyanoacetate are described . These reactions could be relevant to understanding the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their crystal structure and antibacterial activity, are detailed in several papers. The synthesis and crystal structure characterization of two new antibacterial agents, 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines, provide information on the crystal cohesion and Van der Waals interactions . Additionally, the low-temperature X-ray structures of central nervous system drugs related to pyrimidine derivatives offer a comparison of structures and insights into their biological activities .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Research highlights the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers synthetic pathways employing organocatalysts, metal catalysts, and green solvents for developing substituted pyrimidine derivatives, focusing on one-pot multicomponent reactions. This demonstrates the compound's potential in facilitating the development of lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).

Design of Kinase Inhibitors

Another study reviews the design and synthesis of p38α MAP kinase inhibitors, showcasing synthetic compounds with imidazole and pyrimidine scaffolds as selective inhibitors. The research delves into the structural analysis of these inhibitors, highlighting the significance of the pyrimidine ring in enhancing inhibitory activity and selectivity. This underlines the role of pyrimidine derivatives in developing potent kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optoelectronic Materials Development

Research on quinazolines and pyrimidines for optoelectronic materials emphasizes the incorporation of these scaffolds into π-extended conjugated systems for creating novel optoelectronic materials. The study reviews the application of pyrimidine-containing luminescent molecules in organic light-emitting diodes (OLEDs) and solar cells, highlighting the compound's potential in advancing materials science for electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

Pyrimidine derivatives are also utilized in the development of optical sensors, where their ability to form coordination and hydrogen bonds makes them suitable for sensing applications. A review covering literature from 2005 to 2020 discusses various pyrimidine-based optical sensors, underscoring their potential in both biological and medicinal applications (Jindal & Kaur, 2021).

Anti-Inflammatory and Anticancer Activities

Lastly, studies on the anti-inflammatory and anticancer activities of pyrimidine derivatives reveal their pharmacological significance. These compounds exhibit a wide range of effects, including antioxidant, antibacterial, and antiviral activities, with detailed discussions on their synthesis, mechanisms of action, and structure-activity relationships. This highlights the therapeutic potential of pyrimidine derivatives in treating various diseases (Rashid et al., 2021).

properties

IUPAC Name

5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O2S/c22-16-10-9-14(12-17(16)23)20-19(29(27,28)15-6-2-1-3-7-15)13-25-21(26-20)18-8-4-5-11-24-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPWJAHCNXMFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine

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